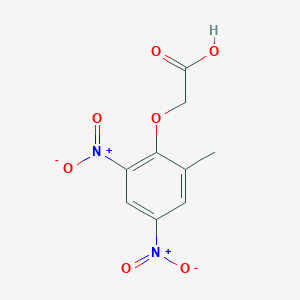

(2-Methyl-4,6-dinitrophenoxy)acetic acid

Description

Historical Development of Phenoxyacetic Acid Herbicides and Their Analogues

The era of modern chemical weed control began in the 1940s with the discovery of phenoxyacetic acid herbicides. colab.wscaws.org.nz This development is considered one of the most significant contributions to the agricultural revolution of the mid-20th century. colab.wsresearchgate.net The discovery was a case of multiple independent invention, with at least four groups in the United Kingdom and the United States working in parallel under wartime secrecy. researchgate.netwikipedia.orgcambridge.org

Key milestones in this period include:

1940: William G. Templeman of Imperial Chemical Industries (ICI) published findings that high concentrations of the natural plant auxin, indole-3-acetic acid (IAA), could kill broadleaf plants. wikipedia.orgwikipedia.org This spurred the search for more stable and potent synthetic analogues. wikipedia.org

1941: ICI filed a patent for MCPA ((4-chloro-2-methylphenoxy)acetic acid). wikipedia.org Concurrently, research in the U.S. led to the synthesis of 2,4-D (2,4-dichlorophenoxyacetic acid) and 2,4,5-T (2,4,5-trichlorophenoxyacetic acid). researchgate.netwikipedia.org

1944: The first scientific paper describing the herbicidal use of 2,4-D was published. wikipedia.org

1945: 2,4-D was brought to the market, revolutionizing agriculture by selectively controlling broadleaf weeds in monocot crops like wheat, corn, and rice. wikipedia.orgebsco.com

These first-generation compounds act as synthetic auxins, mimicking the natural plant hormone IAA. wikipedia.org At the high concentrations applied for herbicidal purposes, they induce rapid, uncontrolled, and ultimately lethal growth in susceptible broadleaf plants. wikipedia.org The success of these initial compounds led to the development of numerous analogues designed to have different properties, such as altered selectivity, soil persistence, or application methods. These include phenoxypropionic acids (e.g., mecoprop, dichlorprop) and phenoxybutyric acids (e.g., 2,4-DB, MCPB), which can act as pro-herbicides that are converted to the active acetic acid form within the plant. wikipedia.org

Table 1: Key Early Phenoxyacetic Acid Herbicides

| Compound Name | Abbreviation | Year of Discovery/Introduction | Key Characteristics |

|---|---|---|---|

| (4-chloro-2-methylphenoxy)acetic acid | MCPA | ~1941 | One of the first synthetic auxin herbicides discovered. researchgate.netwikipedia.org |

| 2,4-dichlorophenoxyacetic acid | 2,4-D | ~1941-1942 | First selective organic herbicide to be widely commercialized. colab.wswikipedia.org |

| 2,4,5-trichlorophenoxyacetic acid | 2,4,5-T | ~1941-1942 | Effective on woody plants; later restricted due to contamination. researchgate.netwikipedia.org |

Evolution of Research Perspectives on Dinitrophenol-Derived Metabolic Uncouplers

The biological effects of dinitrophenols were noted as early as World War I, when French munitions workers exposed to 2,4-dinitrophenol (B41442) (DNP) experienced significant weight loss. wikipedia.org This led to its brief and ill-fated use as a weight-loss drug in the 1930s. wikipedia.orgnih.gov The severe toxicity associated with its use prompted its ban for human consumption by the end of the decade. wikipedia.org

This early clinical experience shifted the research focus toward understanding its fundamental mechanism of action. The pivotal discovery came in 1948 when W.F. Loomis and Fritz Lipmann demonstrated that DNP acts as an uncoupler of oxidative phosphorylation. wikipedia.orgnih.gov They showed that DNP, a lipophilic weak acid, acts as a protonophore, shuttling protons across the inner mitochondrial membrane. nih.govdroracle.ai This process dissipates the proton gradient that is essential for the synthesis of ATP, effectively uncoupling fuel oxidation from energy storage. wikipedia.orgdroracle.ai The energy that would have been captured in ATP is instead released as heat. wikipedia.orgnih.gov

For decades, DNP and its analogues were primarily used in laboratory settings as chemical tools to probe bioenergetics. However, research perspectives have continued to evolve. More recent studies have revisited dinitrophenols, exploring the potential of mild or targeted mitochondrial uncoupling. Research now investigates whether very low doses of uncouplers could have therapeutic applications by stimulating adaptive cellular stress responses, a concept known as hormesis. nih.gov

Table 2: Timeline of Dinitrophenol Research

| Year | Key Development | Significance |

|---|---|---|

| 1930s | Used as a weight-loss drug. nih.gov | First clinical application, highlighting potent metabolic effects and high toxicity. wikipedia.org |

| 1938 | Banned for human use in the U.S. wikipedia.org | Shifted focus from clinical use to mechanistic research due to safety concerns. |

| 1948 | Mechanism of uncoupling oxidative phosphorylation discovered. wikipedia.orgnih.gov | Provided a fundamental tool for studying mitochondrial bioenergetics. |

| 1990s-Present | Investigation of low-dose and targeted uncoupling for therapeutic potential. nih.gov | Evolving perspective towards harnessing uncoupling for neuroprotection and treating metabolic diseases. nih.gov |

Significance of (2-Methyl-4,6-dinitrophenoxy)acetic Acid within Compound Classes for Mechanistic Studies

This compound and its close analogues are significant in academic research precisely because they integrate the structural features of both phenoxyacetic acid auxins and dinitrophenol uncouplers. This dual nature allows for the investigation of complex biological interactions and the dissection of different modes of action.

Historically, dinitrophenol derivatives, such as 2,4-dinitro-o-cresol (DNOC) and dinoseb (B1670700) (2-sec-butyl-4,6-dinitrophenol), were used as pesticides, particularly as herbicides and insecticides. wikipedia.org Their mode of action was primarily attributed to their potent ability to uncouple oxidative phosphorylation, leading to a rapid depletion of cellular energy and death.

The significance of adding the acetic acid side chain to the dinitrophenol structure, as in this compound, is that it creates a hybrid molecule with the potential for multiple biological activities:

Mitochondrial Uncoupling: The 2-methyl-4,6-dinitrophenol core retains the chemical properties necessary to function as a protonophore, disrupting ATP synthesis in a manner similar to DNP.

Auxin-like Activity: The phenoxyacetic acid structure introduces the potential to interact with the auxin signaling pathway in plants, which is the mechanism of action for herbicides like 2,4-D.

Overview of Current Research Gaps and Future Directions for Deeper Mechanistic Understanding

Despite decades of research, significant gaps remain in the understanding of both phenoxyacetic acid herbicides and dinitrophenol uncouplers. For phenoxyacetic acids, while the general mechanism of mimicking auxin is well-established, the precise molecular details of their interaction with auxin receptors and the full cascade of downstream events that lead to plant death are still areas of active investigation. cambridge.org

For dinitrophenol-derived uncouplers, a key research gap is the incomplete understanding of their molecular mechanism at a protein level. While the classical model describes them as simple lipid-soluble protonophores, evidence suggests that mitochondrial proteins, such as the adenine (B156593) nucleotide translocase (ANT) and uncoupling proteins (UCPs), may facilitate or enhance their activity. mdpi.com The exact nature of these interactions remains unclear, which hinders the development of safer, more targeted uncoupling agents. mdpi.com

These gaps point to several future research directions where compounds like this compound could be instrumental:

Elucidating Protein Interactions: Investigating whether the compound's uncoupling activity is modulated by specific mitochondrial carrier proteins and how this compares to simpler dinitrophenols.

Dissecting Signaling Pathways: Using the compound to study the crosstalk between energy-sensing pathways (disrupted by uncoupling) and hormone signaling pathways (perturbed by the auxin mimic) in plants.

Developing Novel Bio-probes: Synthesizing analogues of this compound to create more specific probes that can isolate and study individual components of the auxin and bioenergetic pathways.

A deeper mechanistic understanding derived from such studies could pave the way for designing new agrochemicals with more refined modes of action or novel therapeutic agents that can precisely modulate cellular metabolism.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methyl-4,6-dinitrophenoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O7/c1-5-2-6(10(14)15)3-7(11(16)17)9(5)18-4-8(12)13/h2-3H,4H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCXFZNLPLWKKFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OCC(=O)O)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Derivatization for Research Applications

Novel Synthetic Routes to (2-Methyl-4,6-dinitrophenoxy)acetic Acid and its Analogues

The traditional synthesis of phenoxyacetic acids often relies on the Williamson ether synthesis, which involves the reaction of a phenolate (B1203915) with a chloroacetate. While effective, this method can be enhanced through modern synthetic methodologies to improve yields, reduce reaction times, and employ more environmentally benign conditions.

A foundational approach for a closely related analogue, 2,4-dinitrophenoxyacetic acid, involves the reaction of 2,4-dinitrophenol (B41442) with chloroacetic acid in the presence of sodium hydroxide (B78521) and a high-boiling solvent like nitrobenzene, followed by refluxing for several hours. iosrjournals.org This method can be adapted for the synthesis of this compound by starting with 2-methyl-4,6-dinitrophenol.

Novel approaches that can be applied to the synthesis of this compound and its analogues include:

Phase-Transfer Catalysis (PTC): This technique is particularly useful for reactions involving reactants in immiscible phases. In the synthesis of phenoxyacetic acids, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenolate anion from the aqueous phase to the organic phase where it can react with the chloroacetate. This can lead to milder reaction conditions, increased reaction rates, and higher yields.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes. nih.gov This rapid heating can also lead to cleaner reactions with fewer side products. The synthesis of this compound could potentially be optimized using a microwave reactor, offering a significant improvement in efficiency over conventional heating methods. nih.govepa.gov

The synthesis of various analogues can be achieved by starting with appropriately substituted phenols. For instance, using different substituted dinitrophenols would yield a library of dinitrophenoxyacetic acid derivatives with varying electronic and steric properties, which is valuable for structure-activity relationship studies.

Esterification and Alkyl Derivatization Strategies for Modulating Physicochemical Properties in Research

Esterification of the carboxylic acid group in this compound is a key strategy to modify its physicochemical properties, such as lipophilicity, solubility, and membrane permeability. These modifications are crucial for tailoring the compound for specific research applications, including biological assays where cell penetration is a factor.

Common esterification methods include:

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically driven to completion by removing the water formed.

Reaction with Alkyl Halides: The sodium salt of the carboxylic acid can be reacted with an alkyl halide to form the corresponding ester.

Use of Coupling Reagents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to activate the carboxylic acid for reaction with an alcohol, allowing for esterification under mild conditions.

The choice of alcohol for esterification directly impacts the properties of the resulting ester. For example, using a long-chain alcohol will significantly increase the lipophilicity of the molecule.

Table 1: Physicochemical Properties of 2-Methyl-4,6-dinitrophenyl acetate (B1210297)

| Property | Value | Unit |

|---|---|---|

| Melting Point | 81.0 | °C |

| Boiling Point | 360 | °C |

| Water Solubility | 6.71e-4 | g/L |

This data highlights that the acetate ester of 2-methyl-4,6-dinitrophenol has low water solubility and a moderate octanol-water partition coefficient, indicating a degree of lipophilicity. By synthesizing a series of esters (e.g., methyl, ethyl, propyl), a range of compounds with systematically varying lipophilicity can be generated for research purposes.

Synthesis of Deuterated or Labeled Variants for Mechanistic Tracing

Isotopically labeled compounds are indispensable tools for tracing the metabolic fate of molecules and elucidating reaction mechanisms. The synthesis of deuterated or ¹³C-labeled variants of this compound can provide invaluable insights into its mode of action in biological or chemical systems.

Strategies for isotopic labeling include:

Deuterium (B1214612) Labeling: Deuterium (²H) can be introduced at specific positions in the molecule. For example, using deuterated chloroacetic acid (ClCD₂COOH) in the initial synthesis would result in a deuterated acetyl group. Alternatively, specific protons on the aromatic ring could be exchanged for deuterium under certain catalytic conditions.

Carbon-13 Labeling: Carbon-13 (¹³C) can be incorporated by using ¹³C-labeled starting materials. For instance, using [1-¹³C]chloroacetic acid or [2-¹³C]chloroacetic acid would introduce the label into the carboxylic acid or the adjacent methylene (B1212753) group, respectively. Synthesizing the 2-methyl-4,6-dinitrophenol precursor with a ¹³C-labeled methyl group is another possibility.

These labeled compounds can then be used in various analytical techniques to track their transformation:

Mass Spectrometry (MS): The increased mass of the labeled compound allows for its easy differentiation from its unlabeled counterpart and its metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both deuterium and ¹³C are NMR-active nuclei. ¹³C NMR is particularly powerful for pinpointing the location of the label within the molecule and its transformation products.

While specific examples for the synthesis of labeled this compound are not extensively documented, the general principles of isotopic labeling are well-established and can be applied to this molecule.

Considerations for Purity and Characterization in Synthetic Research

The synthesis of this compound and its derivatives for research purposes necessitates rigorous purification and characterization to ensure the reliability of subsequent studies. The presence of impurities, such as unreacted starting materials or side products, can lead to erroneous results.

Purification Techniques:

Recrystallization: This is a common method for purifying solid compounds. The choice of solvent is crucial and is often determined empirically. For related dinitrophenoxyacetic acids, solvents such as methanol (B129727) have been used for recrystallization. iosrjournals.org

Chromatography: For more challenging separations, chromatographic techniques are employed.

Column Chromatography: Using a solid stationary phase like silica (B1680970) gel or alumina (B75360) can effectively separate the desired product from impurities. iosrjournals.org

High-Performance Liquid Chromatography (HPLC): HPLC offers high resolution and is suitable for both analytical purity checks and preparative purification of small quantities of the compound. thermofisher.com Ion-exchange chromatography can also be a valuable technique for purifying acidic compounds. nist.gov

Characterization Methods:

A combination of spectroscopic techniques is essential to confirm the identity and purity of the synthesized compounds:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each proton and carbon atom.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the carboxylic acid (-COOH), nitro groups (-NO₂), and ether linkages (C-O-C). For a related compound, 2,4-dinitrophenoxyacetic acid, characteristic IR peaks include those for the hydroxyl group of the acid and the carbonyl group. iosrjournals.org

Mass Spectrometry (MS): MS provides the molecular weight of the compound, which helps to confirm its identity. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

Melting Point: A sharp and well-defined melting point is a good indicator of the purity of a crystalline solid. For instance, the melting point of 2,4-dinitrophenoxyacetic acid is reported to be around 196 °C. iosrjournals.org

Elemental Analysis: This technique determines the percentage composition of elements (C, H, N) in the compound, which can be compared to the theoretical values to confirm the empirical formula.

By employing these rigorous purification and characterization methods, researchers can ensure the quality of their synthesized this compound and its derivatives, which is fundamental for obtaining meaningful and reproducible research data.

Molecular and Cellular Mechanisms of Action

Interaction with Mitochondrial Bioenergetics and Proton Translocation Pathways

The primary mechanism of action at the cellular level involves the disruption of mitochondrial function. The compound acts as a classic uncoupler of oxidative phosphorylation, a process critical for cellular energy production. This action is characteristic of dinitrophenol compounds, including the structurally similar 4,6-dinitro-o-cresol (DNOC). nih.gov

(2-Methyl-4,6-dinitrophenoxy)acetic acid functions as a protonophore, a lipophilic weak acid capable of transporting protons across the inner mitochondrial membrane. nih.govmdpi.com This action effectively dissipates the electrochemical proton gradient (proton-motive force) that is established by the electron transport chain. reddit.comresearchgate.net Under normal physiological conditions, this gradient drives the synthesis of adenosine triphosphate (ATP) by ATP synthase.

By providing an alternative pathway for protons to re-enter the mitochondrial matrix, the compound uncouples proton translocation from ATP synthesis. nih.gov The energy stored in the proton gradient is consequently released as heat rather than being harnessed for cellular work. reddit.com This direct interference leads to a significant inhibition of ATP production, depriving the cell of its primary energy currency. umaine.eduresearchgate.netunm.edunih.gov

The uncoupling of proton translocation from ATP synthesis has profound effects on the entire process of oxidative phosphorylation. While ATP production is inhibited, the electron transport chain continues to function and may even accelerate in an attempt to re-establish the proton gradient. nih.gov This leads to an increased rate of oxygen consumption, a hallmark of mitochondrial uncoupling. nih.gov The parent phenol of the compound, DNOC, has been shown to increase mitochondrial respiration supported by substrates like succinate. nih.gov

This uncoupling disconnects the flow of electrons from the phosphorylation of adenosine diphosphate (ADP) to ATP. nih.gov While initial uncoupling can decrease the production of reactive oxygen species (ROS), the subsequent restoration of oxidative phosphorylation can lead to an enhanced generation of ROS and potential cellular damage. nih.gov

The action of this compound is best understood in the context of other dinitrophenol uncouplers. The archetypal compound in this class is 2,4-dinitrophenol (B41442) (DNP), a well-documented mitochondrial uncoupler. umaine.eduresearchgate.net 4,6-dinitro-o-cresol (DNOC), which is the direct phenol precursor to the compound , is also a potent classical uncoupler with a similar mechanism of action. nih.gov

These compounds all function as protonophores, with their efficacy being related to the lipophilicity of the molecule and the acidity of the phenolic hydroxyl group, which facilitates the shuttling of protons across the lipid bilayer of the inner mitochondrial membrane. nih.govmdpi.com The dinitrophenyl structure is the key functional moiety responsible for this uncoupling activity.

| Compound | Core Structure | Primary Mechanism of Action | Key Cellular Effect |

|---|---|---|---|

| This compound | Dinitrophenol derivative | Protonophore; uncouples oxidative phosphorylation | Inhibits ATP synthesis by dissipating the mitochondrial proton gradient |

| 2,4-Dinitrophenol (DNP) | Dinitrophenol | Protonophore; classic uncoupler of oxidative phosphorylation mdpi.comnih.gov | Significantly inhibits ATP production researchgate.net |

| 4,6-Dinitro-o-cresol (DNOC) | Dinitrophenol | Protonophore; classic uncoupler of oxidative phosphorylation nih.gov | Increases mitochondrial respiration and decreases transmembrane potential nih.gov |

Molecular Basis of Herbicide Action

The herbicidal properties of this compound arise from its ability to disrupt essential plant cellular processes. This activity is dictated by its specific molecular structure, which combines the energy-depleting function of a dinitrophenol with the structural motif of a phenoxyacetic acid herbicide.

The herbicidal efficacy of this compound is primarily due to the dinitrophenyl moiety. This part of the molecule is responsible for the uncoupling of oxidative phosphorylation, leading to a rapid depletion of ATP in plant cells. This severe energy deficit disrupts all energy-dependent processes, including growth, nutrient transport, and maintenance of cellular integrity, ultimately causing cell death.

While many phenoxyacetic acid herbicides act as synthetic auxins that mimic the plant hormone indole-3-acetic acid (IAA) to cause uncontrolled growth, the dominant mechanism for this compound is its uncoupling action. encyclopedia.pubwikipedia.org The biological activity and effectiveness of phenoxyacetic acid derivatives are known to be influenced by the type, number, and position of substituents on the aromatic ring. nih.govresearchgate.net In this case, the two nitro groups and the methyl group are critical for its potent uncoupling and, therefore, herbicidal activity.

| Structural Feature | Contribution to Herbicidal Activity |

|---|---|

| Dinitrophenyl Moiety | Acts as a protonophore, uncoupling oxidative phosphorylation and causing cellular energy depletion. This is the primary mode of herbicidal action. |

| Phenolic Oxygen Linkage | Connects the dinitrophenyl core to the acetic acid side chain. |

| Carboxylic Acid Group | Influences the molecule's polarity, solubility, and transport within the plant. researchgate.net It is the active form of phenoxy herbicides. encyclopedia.pub |

| Methyl Group | Modifies the lipophilicity and steric properties of the dinitrophenyl ring, influencing its interaction with the mitochondrial membrane. |

The phenyl moiety, substituted with two nitro groups and a methyl group, is the core toxicophore responsible for the compound's biological activity. This structure allows it to efficiently shuttle protons across the mitochondrial membrane.

The carboxylic acid group plays a crucial, albeit secondary, role. As with other phenoxy herbicides, the acid form is considered the active state within the plant. encyclopedia.pub This functional group significantly impacts the molecule's physicochemical properties, such as polarity and water solubility. These properties are critical for its uptake by the plant, its mobility within the vascular tissues (phloem and xylem), and its ability to reach the target sites within the cells. researchgate.net While in auxin-mimic herbicides the carboxylic acid group is vital for binding to specific receptors, in this compound, its primary role is likely related to transport and bioavailability, enabling the dinitrophenyl core to effectively exert its energy-depleting effects. wikipedia.org

Mechanistic Investigations Beyond Physiological Effects

The primary mechanism of action of dinitrophenol-based herbicides, including the structurally analogous compound 4,6-dinitro-o-cresol (DNOC), is the uncoupling of oxidative phosphorylation. This process disrupts the vital link between electron transport and ATP synthesis in mitochondria. While the physiological consequence is a rapid depletion of cellular energy, investigations into the broader mechanistic implications reveal a cascade of events that extend beyond simple energy depletion.

This compound, as a member of the dinitrophenol family, is understood to function as a protonophore. This action facilitates the transport of protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for the activity of ATP synthase. This uncoupling leads to an increase in oxygen consumption as the electron transport chain attempts to compensate for the lack of ATP production, resulting in the generation of heat.

Furthermore, the disruption of the mitochondrial membrane potential can trigger downstream signaling pathways. While direct studies on this compound are limited, research on related dinitrophenols indicates that this mitochondrial dysfunction can lead to the generation of reactive oxygen species (ROS), initiating oxidative stress within the cell. The sustained cellular stress and energy deprivation can ultimately activate programmed cell death pathways.

It is also important to consider the phenoxyacetic acid moiety of the molecule. Herbicides in this class, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), are known to act as synthetic auxins, leading to uncontrolled growth and eventual death in susceptible plants xtbg.ac.cnwikipedia.org. Therefore, it is plausible that this compound exhibits a dual mechanism of action, combining the uncoupling effects of the dinitrophenol group with the auxin-like activity of the phenoxyacetic acid group, although further research is needed to confirm this hypothesis.

Cellular Responses and Pathways Modulated

The cellular responses to this compound are multifaceted, stemming from its impact on fundamental metabolic processes and the induction of cellular stress.

As an uncoupler of oxidative phosphorylation, this compound directly impacts cellular metabolism by accelerating the metabolic rate in an attempt to meet the cell's energy demands in the absence of efficient ATP synthesis. This leads to an increased catabolism of energy stores, including carbohydrates and lipids.

Herbicides that act as uncouplers of oxidative phosphorylation, such as those in the dinitrophenol family, are known to induce significant accumulation of ROS, which in turn leads to lipid peroxidation and a loss of membrane integrity nih.gov. The generation of ROS is a key factor in the induction of lipid peroxidation. The uncoupling of the electron transport chain can lead to an increased leakage of electrons, which then react with molecular oxygen to form superoxide radicals. These radicals can initiate a chain reaction of lipid peroxidation, damaging cellular membranes.

The process of lipid peroxidation involves the oxidative degradation of lipids, particularly polyunsaturated fatty acids. This process can be initiated by ROS and results in the formation of lipid hydroperoxides and other reactive aldehydes, which can further propagate cellular damage.

Key markers of oxidative stress include:

Increased levels of lipid peroxidation products: Malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE) are common byproducts of lipid peroxidation and their increased presence is a strong indicator of oxidative damage.

Alterations in antioxidant enzyme activity: Cells respond to oxidative stress by upregulating antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). Measuring the activity of these enzymes can provide an indication of the cellular response to the induced stress.

Depletion of non-enzymatic antioxidants: Reduced glutathione (GSH) is a critical non-enzymatic antioxidant. Its depletion is a common marker of oxidative stress as it is consumed in the process of detoxifying ROS.

The table below summarizes the expected effects on oxidative stress markers based on studies of related dinitrophenol herbicides.

| Marker | Expected Effect | Rationale |

| Malondialdehyde (MDA) | Increase | Byproduct of lipid peroxidation initiated by ROS. |

| 4-hydroxynonenal (4-HNE) | Increase | Byproduct of lipid peroxidation initiated by ROS. |

| Superoxide Dismutase (SOD) | Increase | Upregulated to convert superoxide radicals to hydrogen peroxide. |

| Catalase (CAT) | Increase | Upregulated to detoxify hydrogen peroxide. |

| Glutathione Peroxidase (GPx) | Increase | Upregulated to reduce hydrogen peroxide and lipid hydroperoxides. |

| Reduced Glutathione (GSH) | Decrease | Consumed during the detoxification of ROS. |

Interactions with Metal Ion Uptake in Plant Systems

The phenoxyacetic acid structure of this compound suggests a potential for interaction with metal ions in plant systems. Phenoxyacetic herbicides can form complexes with metal ions, which may affect their bioavailability and uptake by plants google.comnih.gov.

Research on other phenoxyacetic herbicides has shown that they can influence the uptake and translocation of essential micronutrients such as iron, manganese, zinc, and copper. The formation of metal-herbicide complexes in the soil can alter the solubility and mobility of these metals, thereby affecting their availability to the plant roots. Furthermore, once inside the plant, these herbicides can potentially interfere with the transport and homeostasis of metal ions. Metal chelating agents are recognized as secondary antioxidants because they can reduce the redox potential and stabilize oxidized metal ions mdpi.com.

Environmental Biochemistry, Degradation Pathways, and Bioremediation Research

Environmental Fate and Persistence of (2-Methyl-4,6-dinitrophenoxy)acetic Acid in Soil and Aquatic Systems

The environmental behavior of this compound is governed by a combination of its chemical properties and environmental conditions. Studies on analogous compounds provide significant insights into its likely fate and persistence. The persistence of phenoxyacetic herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) is considered moderate in soil. juniperpublishers.comresearchgate.net Key processes influencing its environmental fate include adsorption to soil particles, chemical and microbial degradation, photodecomposition, runoff, and leaching. juniperpublishers.comresearchgate.net

In aquatic systems, the persistence of related dinitrophenol compounds such as 2-methyl-4,6-dinitrophenol (DNOC) is influenced by factors like pH and sediment composition. Research conducted in a shallow, aerobic sandy aquifer demonstrated that DNOC undergoes significant and spatially variable sorption, primarily binding to clay minerals. nih.gov This sorption is stronger at lower pH levels. nih.gov The degradation of DNOC in the aquifer was observed to be slow or subject to considerable lag phases, indicating potential for persistence under certain conditions. nih.gov For 2,4-D, degradation in water is dependent on nutrient levels, temperature, oxygen availability, and prior exposure of the microbial community to similar compounds. juniperpublishers.comresearchgate.net

The following table summarizes the persistence of structurally related compounds in various environmental compartments.

| Compound | Environmental Compartment | Half-Life | Conditions |

| 2,4-D | Soil (Field Dissipation) | 59.3 days | - |

| 2,4-D | Soil | 66 days | Aerobic |

| 2,4-D | Soil | 312 days | Anaerobic |

| 2,4-D | Water | 39 days | Hydrolysis |

| 2,4-D | Water | 15 days | Aerobic Aquatic Metabolism |

| 2,4-D | Water | 41 to 333 days | Anaerobic Aquatic Metabolism |

This data is based on research on 2,4-D and may serve as an estimate for the behavior of this compound. juniperpublishers.comresearchgate.netcdc.gov

Biotic Degradation Mechanisms

Microbial activity is the primary driver for the breakdown of phenoxyacetic acid compounds in the environment.

Microbial Degradation Pathways by Anaerobic Bacterial Consortia

Anaerobic degradation of compounds like 2,4-D is possible, though it generally proceeds at a much slower rate than aerobic degradation. juniperpublishers.comresearchgate.net Research has shown that the efficiency of anaerobic breakdown is highly dependent on the specific redox conditions. rsdjournal.org In one study, the degradation of 2,4-D was most effective under methanogenic conditions, achieving 100% removal. rsdjournal.org In contrast, degradation was less complete under sulfetogenic (63.33% removal) and denitrifying (9.26% removal) conditions. rsdjournal.org

The degradation pathway for the methylated aromatic ring of this compound may follow pathways observed for other methylated aromatic hydrocarbons. For instance, the anaerobic degradation of 2-methylnaphthalene by sulfate-reducing bacteria is initiated by the addition of fumarate to the methyl group. nih.gov This activation step, catalyzed by naphthyl-2-methyl-succinate synthase, is a common strategy in the anaerobic metabolism of compounds like toluene and is a plausible first step for the microbial breakdown of this compound. nih.gov

Role of Yeast (e.g., Saccharomyces cerevisiae) in Biotransformation and Bioremediation

The yeast Saccharomyces cerevisiae is a versatile microorganism known for its role in various biotransformation processes. nih.gov While specific studies on its ability to degrade this compound are not prominent, its metabolic machinery makes it a candidate for bioremediation research. S. cerevisiae has been utilized in whole-cell biotransformations for the production of various chemicals, demonstrating its capacity to modify complex organic molecules. nih.gov Furthermore, research into its tolerance mechanisms for compounds like acetic acid reveals its ability to metabolize and detoxify organic acids, a key structural feature of the target compound. nih.gov This inherent metabolic capability suggests that S. cerevisiae, potentially through genetic engineering, could be developed to play a role in the bioremediation of environments contaminated with phenoxyacetic acid derivatives.

Identification of Metabolites and Their Environmental Significance

The biodegradation of phenoxyacetic acids and dinitrophenols proceeds through a series of metabolic intermediates. The breakdown of 2,4-D typically begins with the cleavage of the acetic acid side chain, yielding 2,4-dichlorophenol (2,4-DCP). nih.gov This is followed by hydroxylation of the aromatic ring to form dichlorocatechol, which then undergoes ring cleavage. nih.gov Subsequent enzymatic reactions convert the intermediates into compounds that can enter central metabolic pathways like the tricarboxylic acid cycle. nih.gov

For dinitrophenolic compounds like 2,4-dinitrophenol (B41442) (2,4-DNP), degradation can involve the reduction of the nitro groups to amino groups, forming metabolites such as 2-amino-4-nitrophenol. hibiscuspublisher.com Another pathway involves the release of nitrite ions and the formation of dead-end products like 4,6-dinitrohexanoate. hibiscuspublisher.com

The environmental significance of these metabolites is crucial, as they can sometimes be more toxic than the original compound. mdpi.com For example, the 2,4-D metabolite 2,4-DCP has been shown to exhibit strong cytotoxic effects. mdpi.com

The table below lists potential metabolites based on the degradation of analogous compounds.

| Parent Compound | Key Metabolites | Degradation Pathway Step |

| 2,4-D | 2,4-Dichlorophenol (2,4-DCP) | Side-chain cleavage |

| 2,4-D | Dichlorocatechol | Ring hydroxylation |

| 2,4-D | 2,4-Dichloro-cis,cis-muconate | Ring cleavage |

| 2,4-DNP | 2-Amino-4-nitrophenol | Nitro group reduction |

| 2-Methylnaphthalene | Naphthyl-2-methyl-succinic acid | Fumarate addition to methyl group |

Metabolites are identified from studies on structurally similar compounds and represent plausible intermediates for this compound degradation. nih.govnih.govhibiscuspublisher.commdpi.com

Ecological Interactions and Environmental Distribution Mechanisms

The distribution of this compound in the environment is dictated by its physical and chemical properties and interactions with environmental matrices. Sorption to soil and sediment is a key process that limits its mobility. As seen with the analogue DNOC, sorption is particularly significant with clay minerals and is enhanced in more acidic conditions, which reduces the amount of the compound available in the soil solution for transport or degradation. nih.gov

Compounds with high water solubility and low soil adsorption coefficients, like the acid form of 2,4-D, have a high potential to be mobile in soil and can be transported to groundwater through leaching or to surface waters via runoff. juniperpublishers.comresearchgate.net Once in aquatic systems, there is a potential for bioaccumulation. The process of bioconcentration, which is the uptake of a chemical from water, can lead to the accumulation of persistent and hydrophobic compounds in aquatic organisms. epa.gov

Pollution Dynamics in Soil and Water Bodies

The persistence, mobility, and ultimate fate of this compound in soil and water are governed by a complex interplay of its chemical properties and environmental factors. Insights from related dinitrophenolic and phenoxyacetic acid compounds suggest that its environmental behavior is likely influenced by soil composition, pH, and microbial activity.

Soil Dynamics:

The sorption of dinitrophenolic compounds to soil particles is a key factor in their mobility. For instance, 2-methyl-4,6-dinitrophenol (DNOC) exhibits significant and spatially variable sorption in soil, which is strongly influenced by pH. nih.gov Lower pH levels tend to increase sorption due to the specific binding of the compound to clay minerals. nih.gov The mobility of dinitrophenols in soil generally decreases with an increase in acidity, as well as higher clay and organic matter content.

The persistence of phenoxyacetic acid herbicides in soil is largely dictated by microbial degradation. The half-life of these compounds can vary from a few days to several weeks, depending on soil type and environmental conditions.

Water Dynamics:

In aquatic environments, the degradation of phenoxyacetic acids is also primarily driven by microbial activity. The rate of degradation is dependent on factors such as nutrient levels, temperature, and oxygen availability. nih.gov The degradation of DNOC in aerobic aquifers has been observed to be slow and may be subject to long lag phases, though natural attenuation is considered a promising remediation pathway. nih.gov

The following table summarizes the factors influencing the environmental fate of related compounds, providing a basis for understanding the potential behavior of this compound.

Table 1: Factors Affecting the Pollution Dynamics of Related Dinitrophenolic and Phenoxyacetic Acid Compounds in Soil and Water

| Factor | Influence on Dinitrophenols (e.g., DNOC) | Influence on Phenoxyacetic Acids (e.g., 2,4-D, MCPA) |

|---|---|---|

| Soil pH | Increased sorption at lower pH. nih.gov | Can affect the rate of microbial degradation. |

| Soil Composition | Strong binding to clay minerals and organic matter. nih.gov | Adsorption is influenced by organic matter content. |

| Microbial Activity | Primary mechanism for degradation, can be slow. nih.gov | The major route of breakdown in soil and water. nih.gov |

| Temperature | Affects the rate of microbial degradation. | Optimal degradation occurs within specific temperature ranges (e.g., 30°C and 40°C for some bacterial strains). researchgate.netprakritimitrango.comprakritimitrango.com |

| Oxygen Availability | Aerobic degradation is a significant pathway. nih.gov | Both aerobic and anaerobic degradation are possible, with aerobic being faster. |

Uptake and Accumulation Mechanisms in Non-Target Organisms

The interaction of this compound with non-target organisms, particularly microorganisms, is crucial for its environmental degradation and potential ecological impact. While direct studies on this compound are lacking, research on related substances provides valuable insights into the likely mechanisms of uptake and accumulation.

Microbial Uptake and Degradation:

Numerous bacterial and fungal species have been identified that can degrade dinitrophenols and phenoxyacetic acids, often utilizing them as a source of carbon and energy. hibiscuspublisher.com The uptake of phenoxyacetic acid by the fungus Penicillium chrysogenum has been shown to be a passive process, likely driven by unmediated diffusion. nih.gov The rate of uptake is influenced by the pH of the surrounding medium, which affects the ionization state of the acid. nih.gov

Fungi, such as Aspergillus niger, have been observed to hydroxylate the aromatic ring of 2,4-D, initiating its breakdown. acs.org Bacterial degradation of 2,4-DNP can proceed through various pathways, including the reduction of the nitro groups. hibiscuspublisher.com

The efficiency of microbial degradation is dependent on environmental conditions. For instance, bacterial degradation of MCPA and 2,4-D is significantly influenced by pH and temperature, with optimal degradation by some strains occurring at neutral to slightly alkaline pH and temperatures between 30°C and 40°C. researchgate.netprakritimitrango.comprakritimitrango.com

Bioaccumulation Potential:

Based on the properties of related dinitrophenols, significant bioconcentration in aquatic organisms is not expected. nih.gov This is partly due to the fact that these compounds exist predominantly in their ionic forms in most natural waters, and bioaccumulation is more common for hydrophobic and non-ionic compounds. nih.gov

The following table presents findings from studies on the interaction of related compounds with non-target microorganisms.

Table 2: Research Findings on the Uptake and Degradation of Related Compounds by Non-Target Organisms

| Organism | Compound Studied | Key Findings |

|---|---|---|

| Penicillium chrysogenum (fungus) | Phenoxyacetic acid | Uptake is a passive diffusion process influenced by external pH. nih.gov |

| Aspergillus niger (fungus) | 2,4-D | Capable of hydroxylating the aromatic ring as a degradation step. acs.org |

| Various bacteria | 2,4-DNP | Can utilize 2,4-DNP as a sole carbon and energy source for degradation. hibiscuspublisher.com |

| Bacterial strains | MCPA and 2,4-D | Degradation efficiency is influenced by pH and temperature, with optimal conditions varying by strain. researchgate.netprakritimitrango.comprakritimitrango.comindianecologicalsociety.com |

Advanced Analytical Methodologies and Computational Chemistry in Compound Research

Chromatographic and Spectrometric Techniques for Detection and Quantification

Chromatographic and spectrometric methods are indispensable for the analysis of (2-Methyl-4,6-dinitrophenoxy)acetic acid, particularly at trace levels in various matrices. These techniques offer high sensitivity and selectivity, which are essential for accurate detection and quantification.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical tool for the trace analysis of phenoxyacetic acid herbicides and related compounds. researchgate.net The technique combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. For the analysis of this compound, a reversed-phase C18 column is typically employed for chromatographic separation. nih.gov

Electrospray ionization (ESI) is the preferred ionization method for such compounds as it is a soft ionization technique that minimizes fragmentation of the parent molecule. nih.gov In negative ion mode, the acidic proton of the carboxylic acid group is readily lost, forming the [M-H]⁻ ion. The mass spectrometer is then operated in Multiple Reaction Monitoring (MRM) mode to enhance selectivity and sensitivity. This involves selecting the precursor ion (the deprotonated molecule) and then monitoring for specific product ions that are formed upon collision-induced dissociation. This high degree of selectivity allows for the detection of the analyte even in complex sample matrices. researchgate.net The limits of detection for similar compounds using this method can be in the range of nanograms per liter (ng/L). researchgate.net

| Parameter | Typical Value/Condition |

| Chromatography | |

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient elution with methanol (B129727)/water containing an acidic modifier (e.g., formic acid) |

| Flow Rate | 0.2 - 1.0 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Precursor Ion (m/z) | [M-H]⁻ |

| Monitored Transitions | Specific precursor-to-product ion transitions |

Gas Chromatography-Mass Spectrometry (GC-MS) is another robust technique for the analysis of organic compounds. However, due to the low volatility and polar nature of this compound, direct analysis by GC-MS is challenging. Therefore, a derivatization step is necessary to convert the non-volatile analyte into a more volatile and thermally stable derivative. nih.gov A common derivatization reaction for carboxylic acids is esterification, for example, by reaction with a methylating agent to form the corresponding methyl ester.

Once derivatized, the compound can be separated on a GC column, typically a capillary column with a non-polar or semi-polar stationary phase. The separated components then enter the mass spectrometer, where they are ionized, commonly by electron impact (EI) ionization. The resulting mass spectrum, which shows the fragmentation pattern of the molecule, can be used for identification by comparison with a spectral library or by interpretation of the fragmentation pathways. GC-MS offers high resolution and is well-suited for the identification and quantification of volatile and semi-volatile organic compounds in various samples. researchgate.net

| Parameter | Typical Value/Condition |

| Derivatization | |

| Reagent | Methylating agent (e.g., diazomethane or BF₃/methanol) |

| Product | Methyl (2-methyl-4,6-dinitrophenoxy)acetate |

| Gas Chromatography | |

| Column | Capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Temperature Program | Ramped temperature gradient |

| Mass Spectrometry | |

| Ionization Mode | Electron Impact (EI) |

| Detection | Mass-to-charge ratio (m/z) of fragment ions |

Spectroscopic Characterization for Structural Elucidation and Conformational Analysis

Spectroscopic techniques are fundamental for the structural elucidation and conformational analysis of this compound. These methods provide detailed information about the molecule's functional groups, electronic structure, and the connectivity of its atoms.

Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. The FTIR spectrum of a related compound, 2,4-dinitrophenoxyacetic acid, shows characteristic absorption bands for the hydroxyl group of the carboxylic acid, the carbonyl group, and the aromatic ring. iosrjournals.org The O-H stretch of the carboxylic acid typically appears as a broad band in the region of 3400-2400 cm⁻¹. The C=O stretching vibration of the carbonyl group is expected to be a strong band around 1700 cm⁻¹. The presence of the nitro groups (NO₂) would be indicated by strong symmetric and asymmetric stretching vibrations in the regions of 1350-1300 cm⁻¹ and 1550-1500 cm⁻¹, respectively. The C-O-C ether linkage would show a characteristic stretching band as well.

FT-Raman spectroscopy provides complementary information. While the C=O stretch is also visible in the Raman spectrum, the aromatic ring vibrations and the nitro group symmetric stretch are often more intense in Raman than in FTIR. The combination of both techniques allows for a more complete vibrational assignment and structural confirmation. researchgate.net

| Functional Group | Expected FTIR Wavenumber (cm⁻¹) | Expected FT-Raman Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | 3400-2400 (broad) | Weak |

| C-H (Aromatic) | 3100-3000 | Strong |

| C-H (Aliphatic) | 3000-2850 | Moderate |

| C=O (Carboxylic Acid) | ~1700 | Moderate |

| C=C (Aromatic) | 1600-1450 | Strong |

| NO₂ (Asymmetric) | 1550-1500 | Moderate |

| NO₂ (Symmetric) | 1350-1300 | Strong |

| C-O (Ether) | 1300-1000 | Weak |

Ultraviolet-Visible (UV-VIS) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The presence of the dinitrophenyl chromophore in this compound is expected to result in strong absorption in the UV region. The electronic spectrum is characterized by π → π* and n → π* transitions. uzh.ch The π → π* transitions, arising from the promotion of electrons from π bonding orbitals to π* antibonding orbitals in the aromatic ring, are typically of high intensity. youtube.com The n → π* transitions, involving the promotion of non-bonding electrons (from the oxygen atoms of the nitro and ether groups) to π* antibonding orbitals, are generally of lower intensity and occur at longer wavelengths. youtube.com For the related 2,4-dinitrophenoxyacetic acid, UV absorption maxima have been observed in the UV region, which can be attributed to these electronic transitions. iosrjournals.org The position and intensity of these absorption bands can be influenced by the solvent polarity.

| Transition Type | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |

| π → π | 200-300 | High |

| n → π | >300 | Low |

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would provide information on the number of different types of protons and their neighboring environments. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The aromatic protons would appear as distinct signals in the aromatic region (around 7-9 ppm), with their splitting patterns determined by their coupling to each other. The methyl protons would give a singlet in the aliphatic region (around 2.3-2.5 ppm), and the methylene (B1212753) protons of the acetic acid moiety would also appear as a singlet, likely in the range of 4-5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be observed at a downfield chemical shift (around 170-180 ppm). The aromatic carbons would appear in the region of 110-160 ppm, with the carbons attached to the nitro groups being the most deshielded. The methyl and methylene carbons would be found at upfield chemical shifts.

| Group | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| -COOH | >10 (broad singlet) | 170-180 |

| Aromatic CH | 7.0-9.0 | 110-160 |

| -O-CH₂- | 4.0-5.0 (singlet) | 60-70 |

| -CH₃ | 2.3-2.5 (singlet) | 15-25 |

Applications of 2 Methyl 4,6 Dinitrophenoxy Acetic Acid and Its Derivatives in Mechanistic Biological Research

Development of Advanced Delivery Systems for Targeted Mechanistic Probes

The investigation of (2-Methyl-4,6-dinitrophenoxy)acetic acid and its derivatives in biological systems necessitates sophisticated delivery methods to ensure controlled release and enhanced bioavailability. Advanced delivery systems, such as liposomes and polymeric micelles, are being explored to overcome the challenges associated with the physicochemical properties of these compounds, enabling more precise mechanistic studies.

Liposomal Encapsulation Strategies for Controlled Release Studies

Liposomal formulations offer a versatile platform for the delivery of dinitrophenol compounds. By encapsulating these molecules within a lipid bilayer, it is possible to modify their pharmacokinetic profiles and achieve sustained release. Research into the liposomal delivery of the related compound 2,4-dinitrophenol (B41442) (2,4-DNP) has shown that modifying the lipophilicity of the drug through esterification can significantly enhance its entrapment within liposomes. nih.govnih.gov This strategy allows for a more controlled and prolonged release of the active compound. nih.gov The stability of these liposomal formulations is a key factor, with studies demonstrating that the composition of the lipid membrane influences the release rate of the encapsulated agent. nih.govresearchgate.net

The development of liposomal forms of 2,4-DNP lipophilic derivatives has been identified as a promising approach to inhibit ATP synthesis in a targeted manner. nih.govnih.govresearchgate.net These formulations are designed to accumulate in specific tissues, such as the liver, thereby minimizing systemic toxicity. nih.govnih.gov The gradual biodegradation of the ester derivatives by cellular esterases leads to a prolonged release of the parent compound, extending its biological effect. nih.gov

Polymeric Micelles and Nanocontainers for Enhanced Bioavailability in Research Models

Polymeric micelles represent another advanced drug delivery system with the potential to enhance the bioavailability of poorly water-soluble compounds like this compound. These self-assembling nanostructures, typically formed from amphiphilic block copolymers, can encapsulate hydrophobic molecules within their core, thereby increasing their solubility and stability in aqueous environments. The use of polymeric carriers for the controlled release of herbicides, including phenoxyacetic acid derivatives, has demonstrated significant potential in improving their efficacy and reducing environmental impact. nih.gov

These nanocontainers can be engineered to respond to specific physiological stimuli, such as pH, allowing for targeted drug release in particular cellular compartments or tissues. nih.gov This is particularly relevant for mechanistic studies where precise delivery of a bioactive compound is crucial. The encapsulation within polymeric micelles can also protect the compound from premature degradation, ensuring that a sufficient concentration reaches the target site.

Investigation of Release Kinetics from Nanoformulations

The efficacy of nanoformulations in mechanistic research is heavily dependent on the release kinetics of the encapsulated compound. The release of bioactive compounds from these delivery systems can be governed by several mechanisms, including diffusion, dissolution, swelling, and erosion of the carrier matrix. mdpi.com Mathematical models are often employed to predict and understand the release profiles from these complex systems. mdpi.com

Use as a Research Tool for Investigating Mitochondrial Bioenergetics and Metabolic Regulation

This compound belongs to the dinitrophenol class of compounds, which are well-known for their ability to act as protonophores and uncouple oxidative phosphorylation. This property makes them valuable tools in the study of mitochondrial bioenergetics and metabolic regulation. The dinitrophenol moiety allows these compounds to transport protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis. wikipedia.org Instead of being used for ATP production, the energy from the proton motive force is lost as heat. wikipedia.org

The uncoupling of oxidative phosphorylation by compounds like 2,4-dinitrophenol (2,4-DNP) leads to an increase in the basal metabolic rate. wikipedia.org At a cellular level, this uncoupling effect can be harnessed to investigate various aspects of mitochondrial function. For instance, chemical uncouplers are used to study the consequences of reduced mitochondrial membrane potential and its impact on processes like calcium homeostasis and the generation of reactive oxygen species. nih.govnih.gov

Research using 2,4-DNP has shown that mild mitochondrial uncoupling can trigger adaptive stress responses in cells, which can be neuroprotective. nih.gov These compounds can reduce mitochondrial calcium uptake, which is a key factor in preventing cell death following excitotoxic insults. nih.gov The ability to modulate mitochondrial function with chemical uncouplers provides a powerful method for exploring the intricate signaling pathways that govern cellular metabolism and survival.

| Parameter | Effect of this compound (as a Dinitrophenol Derivative) |

| Mitochondrial Membrane Potential | Decrease |

| ATP Synthesis | Uncoupled from electron transport, leading to a decrease |

| Oxygen Consumption | Increase |

| Basal Metabolic Rate | Increase |

| Heat Production | Increase |

Study of Antimicrobial Activity on Soil Bacterial Strains for Environmental Research

The application of herbicides can have a significant impact on the microbial communities within the soil. While the primary function of this compound is as a herbicide, its chemical structure suggests it may also possess antimicrobial properties that can affect non-target soil microorganisms. The effects of herbicides on soil bacteria, fungi, and actinomycetes can be either inhibitory or stimulatory, depending on the specific compound, its concentration, and the microbial species . ijcmas.comresearchgate.net

Studies on the effects of various herbicides have shown that their application can lead to a temporary decrease in the populations of certain soil microbes, followed by a recovery period as the microorganisms adapt or degrade the compound. ijcmas.comresearchgate.net For example, some herbicides have been observed to initially inhibit the growth of nitrogen-fixing bacteria, while the populations of actinomycetes and fungi may increase as they utilize the herbicide as a carbon source. researchgate.net The degradation of phenoxyacetic acid herbicides like 2,4-D in the soil is primarily carried out by a diverse range of microorganisms, including bacteria and fungi. nih.gov

Applications in Analytical Chemistry for Carbonyl Group Detection and Steroid Analysis (via related DNP chemistry)

While this compound itself is not directly used as an analytical reagent for carbonyl detection, its dinitrophenyl (DNP) chemical class is fundamental to a classic qualitative and quantitative analytical method. The reagent 2,4-dinitrophenylhydrazine (B122626) (DNPH) is widely used to detect the presence of aldehydes and ketones. This reaction is highly specific for carbonyl groups and does not typically occur with other carbonyl-containing functional groups like carboxylic acids, esters, and amides due to resonance stability.

The reaction between DNPH and a carbonyl compound results in the formation of a colored precipitate known as a 2,4-dinitrophenylhydrazone. The color of the precipitate can give a preliminary indication of the nature of the carbonyl compound, with aromatic carbonyls often producing red precipitates and aliphatic carbonyls yielding yellow or orange precipitates. The formation of this precipitate serves as a positive test for the presence of an aldehyde or ketone.

Furthermore, the resulting 2,4-dinitrophenylhydrazone derivatives are crystalline solids with distinct melting points. This property is exploited for the identification of the original carbonyl compound by comparing the melting point of the purified derivative to known values in a database.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare (2-Methyl-4,6-dinitrophenoxy)acetic acid, and how can reaction conditions be optimized to improve yield?

- Answer : The synthesis typically involves nitration of precursor phenols followed by coupling with chloroacetic acid derivatives. A method analogous to 2,4-dichlorophenoxy acetate synthesis () involves refluxing with sulfuric acid as a catalyst. Key parameters include temperature control (80–100°C), stoichiometric ratios of nitro precursors to acetic acid derivatives, and purification via recrystallization from ethanol. Side products like unreacted phenol or over-nitrated byproducts can be minimized by incremental addition of nitrating agents .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

- Answer :

- <sup>1</sup>H NMR : Aromatic protons from the dinitrophenoxy group appear as doublets or triplets (δ 7.5–8.5 ppm) due to nitro group deshielding. The methyl group (δ 2.5–3.0 ppm) and acetic acid protons (δ 3.8–4.2 ppm) are also diagnostic.

- IR : Strong carbonyl stretches (1700–1750 cm⁻¹) confirm the acetic acid moiety, while nitro group vibrations (1520–1350 cm⁻¹) validate substitution .

- GC-MS : Molecular ion peaks (e.g., m/z 286 for C₉H₈N₂O₇) and fragmentation patterns help confirm purity .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Using fume hoods to avoid inhalation of nitro compound vapors.

- Wearing nitrile gloves and goggles to prevent skin/eye contact.

- Storing in airtight containers away from reducing agents to prevent explosive reactions. Emergency protocols should align with SDS guidelines for phenoxy herbicides .

Advanced Research Questions

Q. How does the electronic configuration of this compound influence its reactivity in nucleophilic substitution reactions?

- Answer : The electron-withdrawing nitro groups activate the phenoxy ring for nucleophilic attack at specific positions. For example, nitration at C4 and C6 directs nucleophiles to the ortho position relative to the methyl group. Kinetic studies using HPLC can monitor substitution rates, while computational models (e.g., DFT) predict reactive sites based on electron density maps. Comparative studies with non-nitrated analogs show reduced reactivity, confirming nitro groups' electronic effects .

Q. What experimental approaches are used to assess the environmental impact and degradation pathways of this compound in agricultural soils?

- Answer :

- Soil Microcosm Studies : Incubate soil samples with the compound and analyze degradation metabolites (e.g., 2-methyl-4,6-dinitrophenol) via LC-MS/MS.

- Metagenomics : Track shifts in microbial communities using 16S rRNA sequencing to identify degradative taxa.

- Toxicity Assays : Evaluate nematode mortality (e.g., Meloidogyne incognita) to correlate degradation with bioactivity loss, as seen in ’s nematicidal correlation (R = -0.725*) .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

- Answer :

- Standardized Bioassays : Use consistent test organisms (e.g., Arabidopsis for phytotoxicity) and solvent systems (e.g., DMSO/water mixtures) to minimize variability.

- Meta-Analysis : Pool data from studies like and apply statistical tools (e.g., ANOVA) to identify confounding variables (e.g., soil pH, temperature).

- Dose-Response Curves : Establish EC₅₀ values under controlled conditions to compare efficacy thresholds .

Q. What mechanistic insights explain the herbicidal selectivity of this compound between monocot and dicot plants?

- Answer : The compound likely disrupts auxin signaling pathways in dicots due to structural mimicry of natural auxins. Advanced methods include:

- Transcriptomics : Compare gene expression in treated Arabidopsis (dicot) vs. maize (monocot) to identify differential responses.

- Radiolabeling : Track compound uptake and translocation using <sup>14</sup>C-labeled analogs in plant tissues.

- Enzyme Inhibition Assays : Test affinity for auxin-binding proteins (e.g., TIR1 receptors) using surface plasmon resonance .

Methodological Notes

- Synthesis Optimization : Use fractional factorial design to evaluate the impact of variables like catalyst concentration and reaction time .

- Environmental Persistence : Half-life studies under UV exposure can quantify photodegradation rates, with GC-MS identifying volatile breakdown products .

- Bioactivity Validation : Pair in vitro assays (e.g., enzyme inhibition) with in planta trials to confirm mode of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.